molecular formula C23H18BrN5OS B5598404 N'-[(E)-(3-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B5598404
M. Wt: 492.4 g/mol
InChI Key: XRAWNSHKNNEINI-MFKUBSTISA-N
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Description

N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (hereafter referred to as Compound A) is a hydrazone derivative featuring a 1,2,4-triazole core substituted with phenyl groups at positions 4 and 5, a sulfanylacetohydrazide side chain, and a 3-bromophenyl hydrazone moiety. This article provides a detailed comparison of Compound A with structurally analogous triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5OS/c24-19-11-7-8-17(14-19)15-25-26-21(30)16-31-23-28-27-22(18-9-3-1-4-10-18)29(23)20-12-5-2-6-13-20/h1-15H,16H2,(H,26,30)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAWNSHKNNEINI-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium or potassium permanganate (KMnO4) in a basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Structural Characteristics

The crystal structure of related compounds reveals important insights into the molecular interactions and stability of the compound. For instance, studies have shown that similar triazole derivatives exhibit strong intramolecular hydrogen bonding, which can influence their reactivity and biological activity .

Antimicrobial Activity

Research indicates that compounds containing the triazole ring possess significant antimicrobial properties. For example, derivatives of triazoles have been shown to exhibit activity against various bacterial strains and fungi. The specific compound has been investigated for its potential as an antibacterial agent, leveraging the structural features that enhance its interaction with microbial enzymes .

Anticancer Properties

Preliminary studies suggest that N'-[(E)-(3-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide may also exhibit anticancer properties. Triazole-based compounds are known to inhibit cell proliferation in various cancer cell lines due to their ability to interfere with cellular signaling pathways. Further research is needed to elucidate the specific mechanisms involved .

Antioxidant Activity

The antioxidant potential of this compound has been explored as well. Antioxidants are crucial in mitigating oxidative stress-related diseases. Compounds with similar structural motifs have demonstrated the ability to scavenge free radicals effectively, suggesting that this compound could have a role in therapeutic applications aimed at oxidative stress reduction .

Coordination Chemistry

The ability of this compound to form metal complexes opens avenues for its application in coordination chemistry. The triazole group can act as a ligand for transition metals, leading to the development of novel materials with unique properties suitable for catalysis or electronic applications .

Drug Delivery Systems

Due to its structural complexity and functional groups, this compound may also be explored in drug delivery systems. Its ability to form stable complexes can be advantageous in designing carriers for targeted drug delivery .

Synthesis and Characterization

The synthesis of this compound involves refluxing 4-bromoaniline with 1-phenyl-3-phenyl-4-(2-furoyl)-5-pyrazolone in ethanol. Characterization techniques such as X-ray crystallography have provided insights into its solid-state structure and intermolecular interactions .

Biological Testing Results

In vitro studies have indicated that this compound exhibits promising antibacterial activity against specific strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways . Further studies are ongoing to assess its efficacy in vivo.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and bromophenyl group are believed to play a crucial role in its biological activity. For example, the triazole ring can interact with enzymes or receptors, inhibiting their function, while the bromophenyl group can enhance the compound’s binding affinity to its target .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

Compound A shares a common 1,2,4-triazole scaffold with sulfanylacetohydrazide and hydrazone moieties. Key variations among analogs arise from substituents on the triazole ring, the aryl groups in the hydrazone moiety, and additional functional groups (Table 1).

Table 1: Structural Variations in Analogous Compounds
Compound ID Triazole Substituents (Positions 4,5) Hydrazone Aryl Group Additional Functional Groups Reference
Compound A 4,5-Diphenyl 3-Bromophenyl None Target Compound
4-Phenyl, 5-(3,4,5-trimethoxyphenyl) 3-Bromophenyl Trimethoxy group
4-Phenyl, 5-(4-tert-butylphenyl) 3-Bromophenyl tert-Butyl group
4-(4-Methylphenyl), 5-(4-bromophenyl) 4-Bromophenyl Methyl, bromine
(Compound 10) 4-Phenyl, 5-(2-(phenylamino)ethyl) 4-(Dimethylamino)benzylidene Dimethylamino, ethylamino

Key Structural Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-bromophenyl group in Compound A is electron-withdrawing, whereas analogs like ’s Compound 10 feature electron-donating dimethylamino groups, which may enhance receptor binding in biological systems .
  • Crystallographic Stability : Compounds with methoxy or nitro groups (e.g., ) exhibit distinct crystal packing due to hydrogen-bonding interactions, as resolved via SHELX software .

Anticancer Potential

Triazole derivatives are widely studied for anticancer properties.

  • : Hydrazone derivatives with 2-phenylaminoethyl and dimethylamino groups (e.g., Compound 10) showed inhibition of melanoma (IGR39) and breast cancer (MDA-MB-231) cell migration .
  • : Triazole derivatives with –N–C–S units exhibit biological activity, likely due to interactions with cellular thiols .

Mechanism of Action

  • Hydrazone Moieties : The –NH–N=C– group in Compound A and analogs may chelate metal ions, disrupting enzyme function in cancer cells .

Physicochemical Properties

Solubility and Lipophilicity

  • : Trimethoxyphenyl substituents further elevate logP (~5.1), reducing solubility but enhancing membrane permeability .
  • : The tert-butyl group adds steric bulk, possibly affecting crystallization behavior .

Thermal Stability

  • Crystallographic data () suggest that halogenated analogs (e.g., bromo, chloro) exhibit higher melting points due to stronger intermolecular halogen bonding .

Biological Activity

N'-[(E)-(3-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a novel compound that combines a hydrazide moiety with a triazole derivative. This structural combination is of significant interest due to the potential biological activities associated with both components, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

The compound can be represented structurally as follows:

C19H17BrN4S\text{C}_{19}\text{H}_{17}\text{BrN}_4\text{S}

where the key functional groups include:

  • A bromophenyl group contributing to its lipophilicity and potential receptor interactions.
  • A triazole ring known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation reaction between a suitable hydrazine derivative and an appropriate aldehyde or ketone containing the bromophenyl group. The synthesis process has been documented in various studies focusing on similar hydrazone compounds.

Antibacterial Activity

Research indicates that compounds containing triazole rings exhibit notable antibacterial properties. In vitro studies have shown that derivatives of triazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

CompoundBacterial StrainMIC (µg/mL)Reference
6dStaphylococcus aureus4
6cStaphylococcus aureus16
6cEnterococcus faecalis16

Antifungal Activity

The triazole moiety is also well-known for its antifungal properties. Compounds similar to this compound have been tested against various fungal strains, showing promising results against Candida species and Aspergillus spp.

Anticancer Activity

Studies have indicated that hydrazone derivatives possess anticancer activity by inducing apoptosis in cancer cells. The presence of the triazole ring enhances this activity due to its ability to interact with cellular targets involved in cancer progression. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines .

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of synthesized triazole derivatives against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the triazole structure can enhance efficacy .
  • Anticancer Assessment : Another research focused on the anticancer properties of triazole-containing compounds. The findings revealed that specific derivatives could inhibit cell proliferation in breast cancer cell lines, demonstrating a potential mechanism involving apoptosis induction .

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